molecular formula C11H12O2 B171818 2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE CAS No. 162971-77-9

2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE

Cat. No.: B171818
CAS No.: 162971-77-9
M. Wt: 176.21 g/mol
InChI Key: WOLCLYQJUZHGFM-UHFFFAOYSA-N
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Description

2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a 2-methylprop-2-en-1-yl group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isobutylene in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the isobutylene group to the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: The major products include carboxylic acids or quinones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products can vary, including ethers, esters, or other substituted derivatives.

Scientific Research Applications

2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups play crucial roles in its reactivity. For example, the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the 2-methylprop-2-en-1-yl group can affect the compound’s lipophilicity, impacting its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbenzaldehyde: This compound has a similar structure but lacks the 2-methylprop-2-en-1-yl group.

    2-Hydroxy-4-methoxybenzaldehyde: Another similar compound with a methoxy group instead of the 2-methylprop-2-en-1-yl group.

Uniqueness

2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-hydroxy-3-(2-methylprop-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-5,7,13H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLCLYQJUZHGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C(=CC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570723
Record name 2-Hydroxy-3-(2-methylprop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162971-77-9
Record name 2-Hydroxy-3-(2-methylprop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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